REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
|
NC1=CC(=CC=C1)C
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1,5 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
, evaporated to dryness
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Type
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STIRRING
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Details
|
stirred with H2O
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Type
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FILTRATION
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Details
|
filtered
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |